2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine

Description

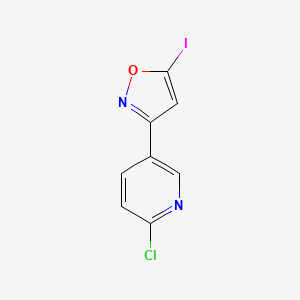

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted at the 5-position with a 5-iodo-1,2-oxazol-3-yl group and at the 2-position with a chlorine atom. The iodine atom on the oxazole ring introduces significant steric bulk and electronic effects, distinguishing it from related compounds. This compound’s unique structure makes it relevant in pharmaceutical and materials research, particularly in studies requiring heavy-atom derivatives for crystallography or halogen-bonding interactions .

Properties

IUPAC Name |

3-(6-chloropyridin-3-yl)-5-iodo-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFSOYKYLSJFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NOC(=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and ring formations .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is used as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic methodologies.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of halogens with nucleophiles |

| Coupling | Formation of carbon-carbon bonds using palladium catalysts |

| Oxidation/Reduction | Modification of functional groups |

Biological Research

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties . Preliminary studies suggest that it may interact with specific molecular targets relevant to disease pathways.

Case Study Example:

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition rates compared to controls, suggesting its potential as an antimicrobial agent .

Pharmaceutical Applications

Research is ongoing to explore its utility as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural properties allow it to be modified for enhanced bioactivity.

| Application Area | Potential Uses |

|---|---|

| Drug Development | Intermediate for synthesizing new pharmaceuticals |

| Targeted Therapy | Modulation of enzyme activity in cancer treatment |

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related pyridine derivatives with variations in substituents and heterocyclic moieties (Table 1).

Table 1: Structural and Electronic Comparison

- Heterocycle Type : The 1,2-oxazole in the target compound differs from 1,3-oxazoles (e.g., in C₈H₅ClN₂O) and 1,2,4-oxadiazoles (e.g., in C₈H₆ClN₃O). These variations influence ring stability and electronic properties. For instance, 1,2-oxazoles exhibit lower aromaticity compared to 1,3-oxazoles, affecting reactivity .

- Substituent Effects: The iodine atom in the target compound enhances electrophilicity and polarizability compared to methyl or methoxy groups, facilitating halogen-bonding interactions.

Physicochemical Properties

- Molecular Weight : The iodine substituent increases the molecular weight (322.49 g/mol) significantly compared to analogues like C₈H₅ClN₂O (180.59 g/mol) .

- Solubility : Heavier halogen atoms (e.g., iodine) typically reduce aqueous solubility due to increased hydrophobicity. In contrast, methoxy or sulfanyl groups may improve solubility in polar solvents .

- Collision Cross-Section : Derivatives like C₈H₆ClN₃O () have been studied for collision cross-sections, suggesting compact molecular geometries. The bulky iodine in the target compound may increase steric hindrance, altering dynamic properties .

Biological Activity

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyridine ring substituted with a chloro group and an oxazole ring substituted with an iodo group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula for this compound is . The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, influencing various biological pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of similar compounds exhibited lower Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In particular, it has shown promising results in inhibiting the proliferation of cancer cell lines. For example, studies have demonstrated that related oxazole derivatives can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observations |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant antimicrobial activity |

| Anticancer | MCF-7, U-937 | Induces apoptosis at low concentrations |

Case Studies

In a recent case study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their biological activities. The study found that certain modifications to the oxazole moiety enhanced cytotoxic effects against leukemia cell lines significantly compared to the parent compound .

Another study focused on the compound's interaction with human carbonic anhydrases (hCA), revealing that some derivatives selectively inhibited hCA IX and XII at nanomolar concentrations, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.